13-Bromotridec-1-yne
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Overview
Description
13-Bromotridec-1-yne is an organic compound with the molecular formula C13H23Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to the terminal carbon of a tridec-1-yne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Bromotridec-1-yne can be synthesized through several methods. One common approach involves the bromination of tridec-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
13-Bromotridec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.
Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Often use hydrogen halides (HX) or halogens (X2) in non-polar solvents like hexane or chloroform.
Coupling Reactions: Utilize palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).
Major Products Formed
Substitution Reactions: Yield products such as azides or thiocyanates.
Addition Reactions: Form dihaloalkanes or haloalkenes.
Coupling Reactions: Produce substituted alkynes or alkenes.
Scientific Research Applications
13-Bromotridec-1-yne has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 13-Bromotridec-1-yne involves its reactivity as an alkyne and a brominated compound. The triple bond can undergo various addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing for the formation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
1-Bromododecane: A brominated alkane with similar reactivity but lacks the triple bond.
1-Bromo-2-butene: Contains both a bromine atom and a double bond, but differs in chain length and bond type.
1-Bromo-3-hexyne: Another brominated alkyne with a shorter carbon chain.
Uniqueness
13-Bromotridec-1-yne is unique due to its combination of a long carbon chain, a terminal alkyne, and a bromine atom. This structure provides distinct reactivity patterns and makes it a valuable intermediate for synthesizing a wide range of compounds.
Properties
IUPAC Name |
13-bromotridec-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H,3-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCYIIRDJMJWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538771 |
Source
|
Record name | 13-Bromotridec-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87494-58-4 |
Source
|
Record name | 13-Bromotridec-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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